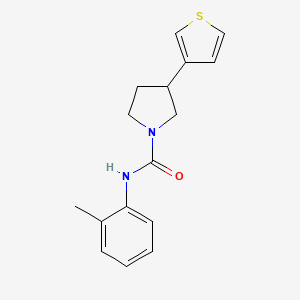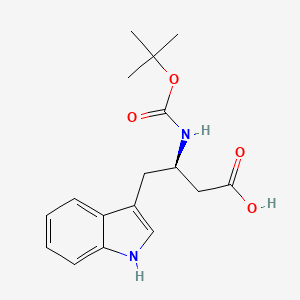
(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid” is a compound with the molecular formula C17H22N2O4 . It is also known as 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3, (H,19,22) (H,20,21)/t12-/m1/s1 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.37 . It is stored in dry conditions at 2-8°C . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Synthesis of Neuroexcitant Analogues : This compound has been used in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This process involves coupling with 4-bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, resulting in enantiopure products (Pajouhesh et al., 2000).
Asymmetric Hydrogenation of Enamine Ester : Another application is in the asymmetric hydrogenation of enamine ester, leading to the synthesis of beta-amino acid pharmacophores, which are significant in pharmaceutical research (Kubryk & Hansen, 2006).
Chemical Synthesis Techniques
Lithium Allylamide Synthesis : The compound is used in the synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide, showcasing its versatility in creating complex organic structures (Davies, Fenwick, & Ichihara, 1997).
N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a process important for the synthesis of N-Boc protected amino acids used in peptide synthesis (Heydari et al., 2007).
Pharmaceutical and Biological Applications
Synthesis of Highly Fluorescent Amino Acid Derivatives : A notable application is in synthesizing highly fluorescent amino acid derivatives, an area with potential in biological imaging and diagnostics (Guzow et al., 2001).
Urease Inhibitor Synthesis : It's also involved in synthesizing novel indole-based hybrid oxadiazole scaffolds, which show promise as potent urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZBYOOQVPWSG-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

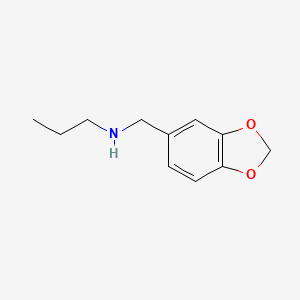
![7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)


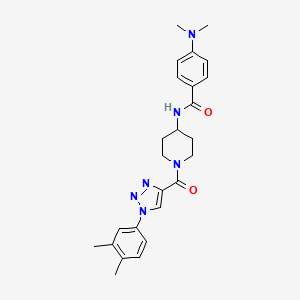
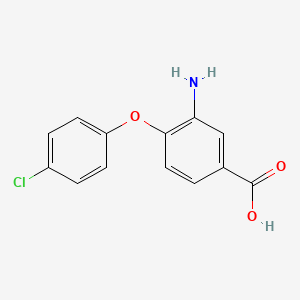
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)
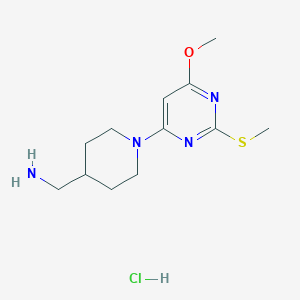
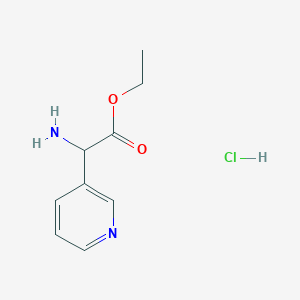
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

